

# Isavuconazole-d4 certificate of analysis explained

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## Compound of Interest

Compound Name: *Isavuconazole-d4*

Cat. No.: *B584089*

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## An In-depth Technical Guide to the **Isavuconazole-d4** Certificate of Analysis

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a certified reference material like **Isavuconazole-d4** is a critical document. It provides assurance of the material's identity, purity, and suitability for its intended analytical purpose.

**Isavuconazole-d4**, a deuterium-labeled version of the antifungal drug isavuconazole, is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate measurement of isavuconazole in biological matrices.<sup>[1][2][3]</sup> This guide will dissect a typical CoA for **Isavuconazole-d4**, presenting the key data in structured tables, detailing the experimental methodologies used for verification, and illustrating the associated workflows and molecular relationships.

## General Information and Product Identification

A CoA begins with fundamental identification details for the specific lot of the reference material. This section ensures traceability and provides a snapshot of the product's key identifiers.

Parameter	Typical Specification
Product Name	Isavuconazole-d4
Catalogue Number	Varies by supplier (e.g., PA STI 053620)[4]
CAS Number	1346598-58-0[2][4][5][6]
Molecular Formula	C <sub>22</sub> H <sub>13</sub> D <sub>4</sub> F <sub>2</sub> N <sub>5</sub> OS[2][4][6]
Molecular Weight	441.49 g/mol [4][6]
Intended Use	Internal standard for quantification of isavuconazole by LC-MS or GC-MS[1][2]
Storage Conditions	-20°C[6]

## Quantitative Data Summary

This section summarizes the analytical testing results that quantitatively define the quality of the reference material.

**Table 2.1: Purity and Composition**

Test	Method	Result
Purity (by HPLC)	High-Performance Liquid Chromatography (HPLC)	>95%[6]
Isotopic Enrichment	Mass Spectrometry (MS)	≥99% deuterated forms (d <sub>1</sub> -d <sub>4</sub> ) [2]
Chemical Identity	<sup>1</sup> H NMR, Mass Spectrometry	Conforms to structure

**Table 2.2: Physical Properties**

Test	Method	Result
Appearance	Visual Inspection	Solid[2]
Solubility	Solvent Addition	Soluble in Acetonitrile[2]

## Experimental Protocols

Detailed methodologies are crucial for the end-user to understand how the quality of the reference material was assessed. This allows for replication or verification if necessary and ensures the data's reliability.

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds by separating the main component from any impurities.

- **Instrumentation:** A standard HPLC system equipped with a UV or fluorescence detector.
- **Column:** A reversed-phase column, such as a Waters XTerra RP18 (150 mm × 4.6 mm, 3.5 µm), is commonly used.[\[7\]](#)[\[8\]](#)
- **Mobile Phase:** An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of ammonium acetate buffer (e.g., 10 mM, pH 8.0) and acetonitrile (e.g., 45:55, v/v).[\[7\]](#)[\[8\]](#)
- **Flow Rate:** A typical flow rate is 1.0 mL/min.[\[7\]](#)[\[9\]](#)
- **Detection:** UV detection is often set at a wavelength where isavuconazole has significant absorbance, such as 285 nm.[\[7\]](#)[\[8\]](#) Alternatively, fluorescence detection can be used with an excitation wavelength of 261 nm and an emission wavelength of 366 nm.[\[9\]](#)
- **Sample Preparation:** A stock solution of **Isavuconazole-d4** is prepared in a suitable solvent like methanol or acetonitrile.[\[7\]](#) This solution is then diluted to an appropriate concentration for injection.
- **Analysis:** A small volume (e.g., 20 µL) of the prepared sample is injected into the HPLC system.[\[7\]](#) The resulting chromatogram is analyzed to determine the area of the main peak relative to the total area of all peaks, which gives the purity of the compound.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

LC-MS/MS is a highly sensitive and specific technique used to confirm the chemical identity and determine the isotopic purity of **Isavuconazole-d4**.

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.[\[10\]](#)
- Sample Preparation: Plasma or serum samples containing **Isavuconazole-d4** are subjected to protein precipitation using a solvent like acetonitrile.[\[10\]](#) The supernatant is then diluted and injected into the LC-MS/MS system.
- Chromatographic Separation: Similar to HPLC, a reversed-phase column is used to separate the analyte from matrix components before it enters the mass spectrometer.
- Mass Spectrometry Analysis:
  - Identity Confirmation: The mass spectrometer is set to monitor for the specific mass-to-charge ratio ( $m/z$ ) of the protonated **Isavuconazole-d4** molecule. For **Isavuconazole-d4**, the transition monitored might be  $m/z$  442.1  $\rightarrow$  218.9 (quantifier) and 442.1  $\rightarrow$  372.9 (qualifier).[\[11\]](#) This is compared to the transition for the non-deuterated isavuconazole ( $m/z$  438.1  $\rightarrow$  214.9).[\[11\]](#)
  - Isotopic Enrichment: The relative intensities of the mass signals for **Isavuconazole-d4** ( $m/z$  442.1) and any residual non-deuterated Isavuconazole ( $m/z$  438.1) are compared to calculate the percentage of the deuterated form, thus confirming the isotopic enrichment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

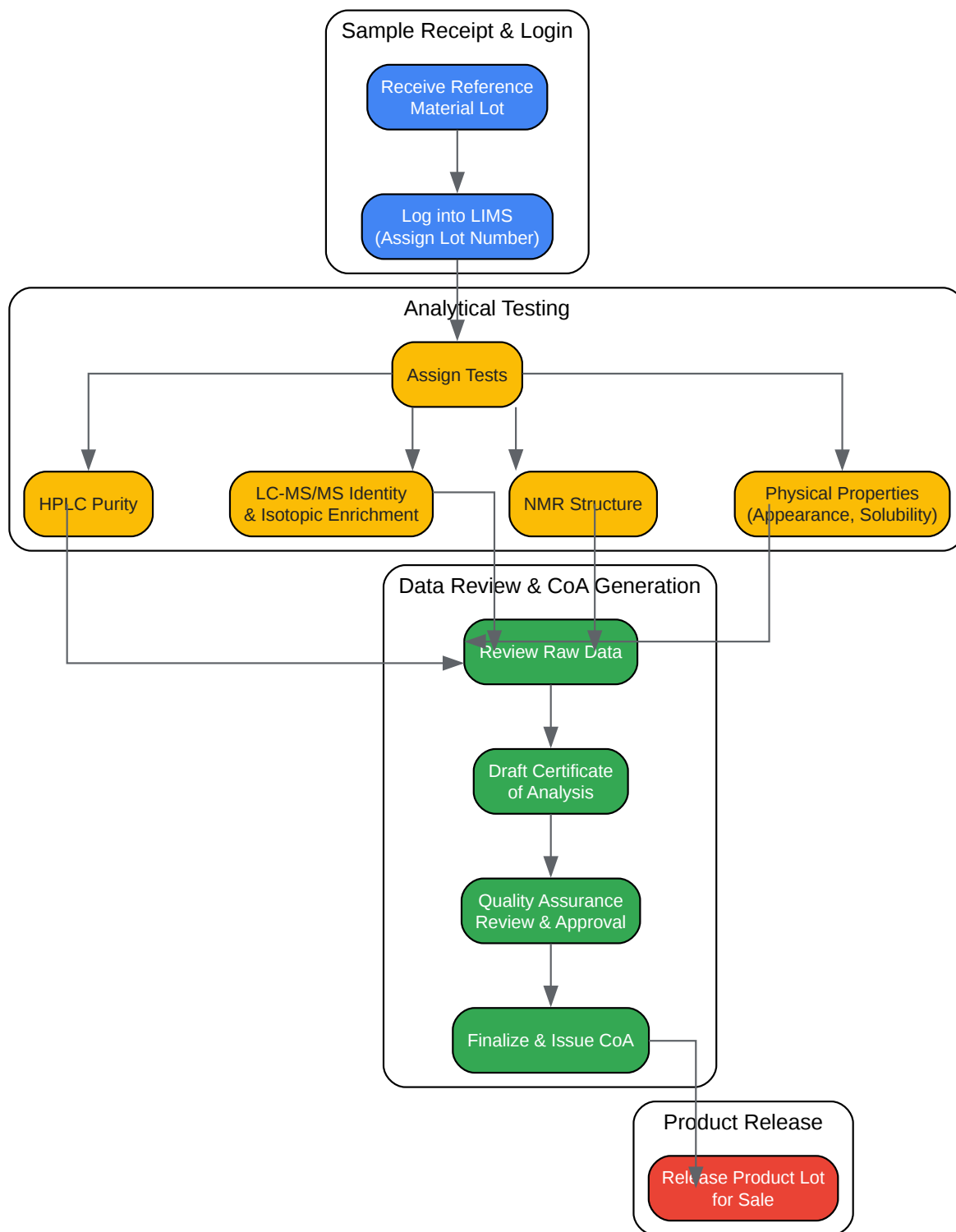
NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming the arrangement of atoms and the position of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- Sample Preparation: The **Isavuconazole-d4** sample is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- Analysis:
  - <sup>1</sup>H NMR: A proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the benzonitrile ring, which are replaced by deuterium in **Isavuconazole-d4**, confirms the location of the isotopic labeling.
  - <sup>13</sup>C NMR: A carbon-13 NMR spectrum can provide further confirmation of the carbon skeleton of the molecule.

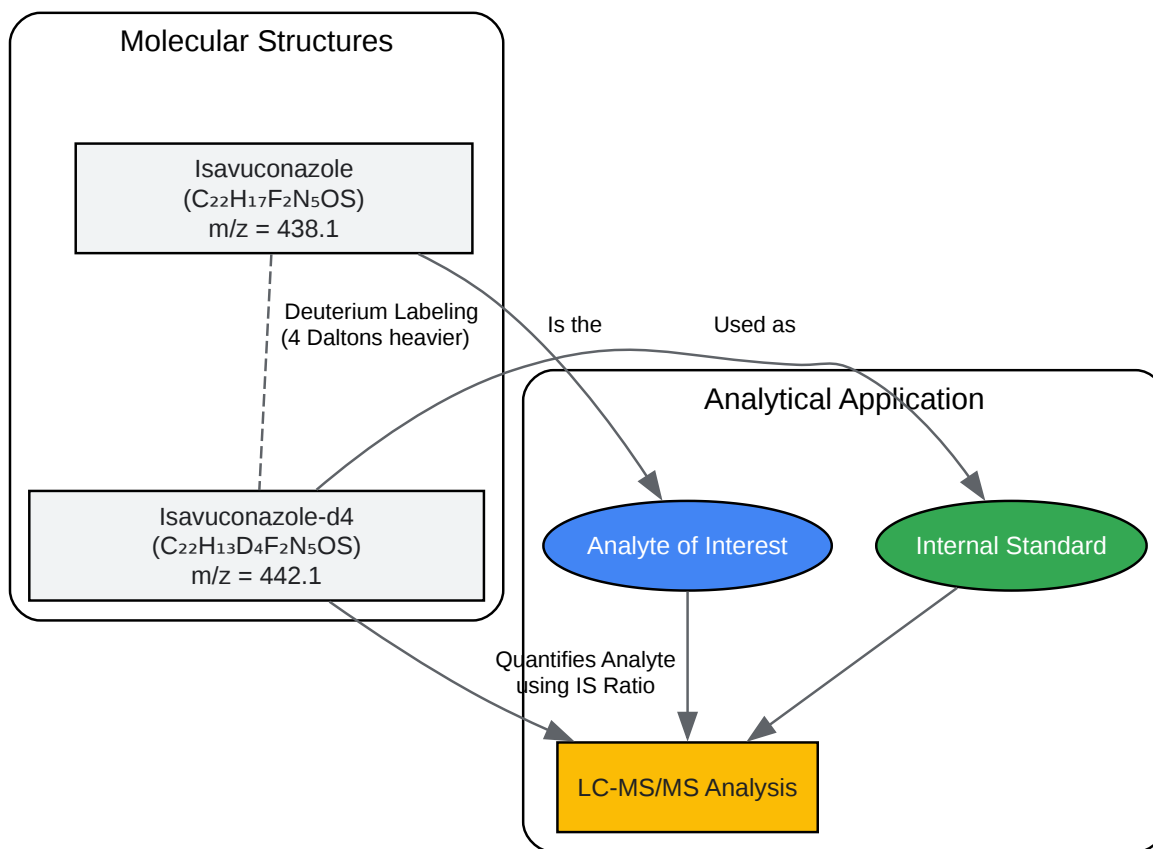
## Mandatory Visualizations

Diagrams are provided to visually represent key processes and relationships relevant to the **Isavuconazole-d4** Certificate of Analysis.



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Caption: Workflow for the generation of a Certificate of Analysis.



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Caption: Relationship between Isavuconazole and **Isavuconazole-d4**.

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